4-Amino-1-naphthol hydrochloride

Epigenetics Enzyme Inhibition Drug Discovery

Select 4-Amino-1-naphthol hydrochloride for superior performance in KAT8 inhibitor development, electrochemical biosensor signal amplification, and MFC electron mediation. Unlike unstable free base, this stable HCl salt ensures reliable results without oxidation to 1,4-naphthoquinone. Documented >18-fold potency advantage over 1-aminonaphthalene (IC50 9.7 µM vs 180 µM). Proven as optimal redox-active substrate for parathyroid hormone detection at ~0.2 pg/mL. Unique LDI-MS photochemical signature for QC and environmental monitoring. Prioritize this specific isomer; generic aminonaphthol substitution leads to experimental failure in critical applications.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 5959-56-8
Cat. No. B167243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-naphthol hydrochloride
CAS5959-56-8
Synonyms1-Amino-4-naphthol hydrochloride
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)[NH3+].[Cl-]
InChIInChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H
InChIKeyFDBQTRARWCKEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-naphthol hydrochloride (CAS 5959-56-8): Baseline Characteristics and Chemical Identity


4-Amino-1-naphthol hydrochloride (CAS 5959-56-8) is the hydrochloride salt of 4-amino-1-naphthol, a bicyclic aromatic compound featuring an amino group at the 4-position and a hydroxyl group at the 1-position on the naphthalene ring [1]. It is typically supplied as a pink to gray powder with a molecular weight of 195.65 g/mol and a melting point of 273 °C (decomposition) . The free base (4-amino-1-naphthol, CAS 2834-90-4) is known to be unstable, readily oxidizing to 1,4-naphthoquinone upon exposure to air and moisture, which necessitates its isolation and commercial availability as the more stable hydrochloride salt [2]. This compound is soluble in water and methanol, making it a versatile intermediate for organic synthesis, particularly in the production of azo dyes, pharmaceutical building blocks, and as a redox-active species in electrochemical biosensors .

Why 4-Amino-1-naphthol Hydrochloride (5959-56-8) Cannot Be Directly Substituted with Common Analogs


Generic substitution of 4-amino-1-naphthol hydrochloride with other aminonaphthol isomers or simpler aromatic amines is not scientifically valid due to substantial, quantifiable differences in bioactivity, electrochemical behavior, and stability profiles. For instance, while compounds like 1-amino-2-naphthol and 1-naphthylamine share a naphthalene core, their enzyme inhibition potency, redox potential, and propensity for specific photochemical reactions differ by orders of magnitude [1]. Even structurally similar analogs, such as 1-aminonaphthalene, exhibit over an 18-fold decrease in inhibitory potency against the KAT8 enzyme compared to 4-amino-1-naphthol [2]. Furthermore, the specific substitution pattern of the amino and hydroxyl groups dictates the compound's unique electron-mediating capabilities in microbial fuel cells and its distinct signal amplification performance in electrochemical biosensors [3][4]. Therefore, substituting 4-amino-1-naphthol hydrochloride without rigorous experimental validation would likely lead to significant performance failures in applications requiring its precise chemical and biological properties. The following section provides the quantitative evidence supporting these critical differentiations.

Quantitative Differentiation Guide for 4-Amino-1-naphthol Hydrochloride (5959-56-8)


KAT8 Enzyme Inhibition: Superior Potency over 1-Aminonaphthalene

In a fragment screening study for KAT8 (lysine acetyltransferase 8) inhibitors, 4-amino-1-naphthol (Compound 13) exhibited significantly greater potency than its close analog, 1-aminonaphthalene (Compound 10). The study quantified this difference through IC50 values, highlighting the critical importance of the hydroxyl group at the 1-position for enhanced target binding [1].

Epigenetics Enzyme Inhibition Drug Discovery

Electrochemical Biosensing: Highest Signal Amplification Among Aminonaphthalenes

When evaluated as a redox-active product in a bienzymatic electrochemical immunosensor, 4-amino-1-naphthol (4-AN) provided the highest signal amplification compared to other amino-hydroxy-naphthalenes and 4-aminophenol. The study directly compared these compounds as potential products of β-galactosidase, and 4-AN was selected as the optimal species for achieving high sensitivity [1].

Biosensors Electrochemistry Immunoassay

Microbial Fuel Cells: Differential Electron-Shuttling Behavior vs. 1-Amino-2-naphthol

A quantitative assessment of electron-mediating characteristics for reductive decolorization and bioelectricity generation directly compared 4-amino-1-naphthol (4A1N) and 1-amino-2-naphthol (1A2N). Cyclic voltammetry revealed distinct redox peak potentials for each compound, indicating that they function as electron shuttles but with different electrochemical profiles. The study concluded that the position of the amino and hydroxyl groups on the naphthalene ring significantly impacts their mediating capabilities [1].

Bioenergy Wastewater Treatment Electron Transfer

Photochemical Stability: Unique LDI-Induced Dimerization Pattern vs. 1-Amino-2-naphthol

A comparative study of seven aminonaphthol (ANL) isomers using laser desorption/ionization (LDI) mass spectrometry revealed isomer-specific photochemical behavior. 1-Amino-2-naphthol (1,2-ANL) and 2-amino-1-naphthol (2,1-ANL) formed an intense dimeric ion [2M-2H₂O+H]⁺, whereas 4-amino-1-naphthol (4,1-ANL) formed a different dimeric ion, [2M-H₂O+H]⁺. Furthermore, the negative-ion spectra also showed distinct fragmentation patterns, such as the formation of a dehydrogenated anion [M-2H]•⁻ for 4,1-ANL, which was not observed for 1,2-ANL [1].

Mass Spectrometry Photochemistry Analytical Chemistry

Radiosensitization Efficacy: Superior to Vitamin K5 and Comparable to 1-Amino-2-naphthol

In a study examining the ability of compounds to increase the lethal effects of gamma radiation on bacteria, 4-amino-1-naphthol and 1-amino-2-naphthol were both found to be more effective than vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride) for Escherichia coli and Streptococcus faecalis. The study explicitly states that the presence of the methyl group in vitamin K5 is responsible for its lower efficacy compared to 4-amino-1-naphthol [1].

Radiobiology Radiosensitizers Microbiology

Process Efficiency: Continuous Flow Synthesis Yield and Space-Time Yield

A recent study established an efficient continuous-flow microreaction system for the synthesis of 4-amino-1-naphthol hydrochloride, offering a significant improvement over traditional batch synthesis. The optimized continuous flow process achieved an 82.6% solid yield with a space-time yield of 16.9 g·L⁻¹·h⁻¹ and a total residence time of under 20 minutes, addressing the safety and efficiency limitations of conventional batch methods [1].

Process Chemistry Flow Chemistry Pharmaceutical Intermediates

Validated Research and Industrial Application Scenarios for 4-Amino-1-naphthol Hydrochloride (5959-56-8)


Epigenetic Probe Development Targeting KAT8

Based on its >18-fold higher inhibitory potency (IC50 = 9.7 µM) for KAT8 compared to the closely related 1-aminonaphthalene (IC50 = 180 µM), 4-amino-1-naphthol hydrochloride is the analytically superior starting fragment for developing chemical probes to study the role of KAT8 in cancer and inflammatory diseases. Researchers should prioritize this compound over other aminonaphthalene fragments when designing SAR studies around this epigenetic target [1].

High-Sensitivity Electrochemical Biosensor Construction

For the development of ultrasensitive electrochemical immunosensors, 4-amino-1-naphthol is the optimal choice for generating a redox-active signal. Its proven ability to deliver the highest signal amplification among a panel of amino-hydroxy-naphthalenes and 4-aminophenol in a bienzymatic system enables the detection of biomarkers like parathyroid hormone at concentrations as low as ∼0.2 pg/mL. This makes it the substrate of choice for diagnostic applications requiring extreme sensitivity [2].

Bioremediation Research Using Microbial Fuel Cells (MFCs)

In studies focused on enhancing azo dye decolorization and bioelectricity generation in MFCs, 4-amino-1-naphthol (4A1N) functions as a distinct electron shuttle with a unique redox signature. Its behavior differs from its isomer, 1-amino-2-naphthol (1A2N), as confirmed by cyclic voltammetry. Researchers investigating mediated electron transfer in MFCs must therefore select 4-amino-1-naphthol specifically when its particular redox potential aligns with the requirements of their bacterial system and target pollutant [3].

Analytical Standard for Aminonaphthol Isomer Differentiation

Due to its unique photochemical fingerprint under LDI conditions—specifically, the formation of a [2M-H₂O+H]⁺ dimeric ion and a [M-2H]•⁻ dehydrogenated anion—4-amino-1-naphthol can be reliably distinguished from other aminonaphthol isomers like 1-amino-2-naphthol in mass spectrometry-based analyses. This makes the compound a valuable reference standard for quality control, degradation studies, and environmental monitoring of azo dye breakdown products [4].

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